

Technical Guide: Physicochemical Properties of 4,4-Difluorocyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4-Difluorocyclohexanol*

Cat. No.: *B1296533*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of **4,4-Difluorocyclohexanol** (CAS No. 22419-35-8), a fluorinated cyclohexanol derivative relevant in medicinal chemistry and organic synthesis. The data and protocols presented herein are compiled for use in a research and development setting.

Physical and Chemical Properties

4,4-Difluorocyclohexanol is a reagent that has been utilized in the development of inhibitors for bacterial NAD⁺-dependent DNA ligase.^[1] Its physical state at standard conditions is crystalline solid or viscous liquid, depending on purity and ambient temperature.^[1] Key identifying information and physical properties are summarized below.

Table 1: Summary of Physicochemical Data for **4,4-Difluorocyclohexanol**

Property	Value	Source(s)
CAS Number	22419-35-8	[1] [2]
Molecular Formula	C ₆ H ₁₀ F ₂ O	[1] [2]
Molecular Weight	136.14 g/mol	[1]
Melting Point	60-65 °C	[1]
Boiling Point	~172 °C (Experimental)	[3]
160.6 ± 40.0 °C (Predicted)	[1]	

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as **4,4-Difluorocyclohexanol**.

This method provides an accurate melting range, which is indicative of the compound's purity. Pure compounds exhibit a sharp melting range of 0.5-1.0 °C, while impurities typically depress the melting point and broaden the range.[\[4\]](#)

Apparatus:

- Digital melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube setup[\[5\]](#)
- Glass capillary tubes (sealed at one end)[\[4\]](#)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

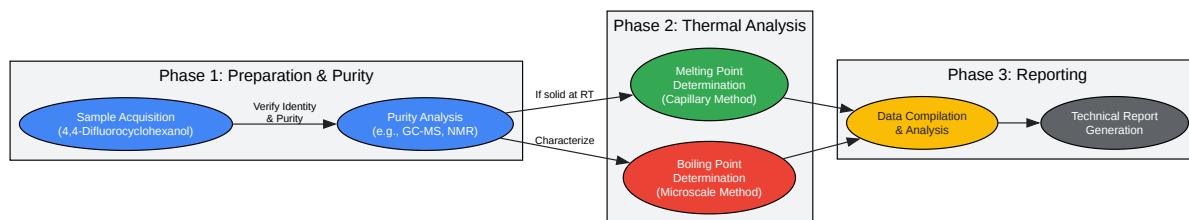
- Sample Preparation: Ensure the **4,4-Difluorocyclohexanol** sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[\[6\]](#)

- Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (1-2 mm height) should be forced into the tube.[\[4\]](#) Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer for a Thiele tube setup.[\[4\]](#)
- Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting temperature. This allows the subsequent, more accurate measurement to be performed more efficiently.[\[5\]](#)
- Accurate Determination: Cool the apparatus to at least 10-15 °C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2 °C per minute).[\[5\]](#)
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely liquefied. The melting point is reported as the range $T_1 - T_2$.[\[7\]](#)
- Verification: Conduct at least two separate measurements to ensure consistency.

For small sample quantities, the Thiele tube method is a common and effective technique for determining the boiling point at atmospheric pressure.[\[8\]](#)

Apparatus:

- Thiele tube or oil bath setup[\[9\]](#)
- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heat-transfer fluid (e.g., mineral oil)


- Rubber band or thread for attachment[9]

Procedure:

- Sample Preparation: Add approximately 0.5-1 mL of liquid **4,4-Difluorocyclohexanol** (melted if solid) into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with the open end down.[8]
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]
- Heating: Clamp the assembly in the Thiele tube, ensuring the heat-transfer fluid is well above the sample level but below the top of the test tube.[9] Gently heat the side arm of the Thiele tube with a burner or a controlled heating element.[8]
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[8][10]
- Data Recording: Remove the heat source once a steady stream of bubbles is observed. The sample will begin to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[10] This indicates that the vapor pressure of the substance equals the atmospheric pressure.
- Pressure Correction: Record the ambient barometric pressure. If the pressure deviates significantly from standard sea-level pressure (101.3 kPa), a correction may be necessary. [11]

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the physicochemical characterization of a chemical sample like **4,4-Difluorocyclohexanol**, from acquisition to final data reporting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Difluorocyclohexanol CAS#: 22419-35-8 [m.chemicalbook.com]
- 2. 4,4-Difluorocyclohexan-1-ol | C6H10F2O | CID 546300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4,4-Difluorocyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296533#melting-point-and-boiling-point-of-4-4-difluorocyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com